molecular formula C10H9BrClNO B1411809 3-Bromo-5-chloro-N-cyclopropyl-benzamide CAS No. 1328062-78-7

3-Bromo-5-chloro-N-cyclopropyl-benzamide

Cat. No. B1411809
CAS RN: 1328062-78-7
M. Wt: 274.54 g/mol
InChI Key: ARLNMTYTDIFAGA-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-cyclopropyl-benzamide is a chemical compound with the molecular formula C10H9BrClNO . It has an average mass of 274.542 Da and a monoisotopic mass of 272.956000 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with bromo, chloro, and cyclopropyl substituents . The exact 3D structure is not provided in the available literature.

Scientific Research Applications

Synthesis and Characterization

  • 3-Bromo-5-chloro-N-cyclopropyl-benzamide and similar compounds are synthesized and characterized for their potential use as non-peptide small molecular antagonists. These compounds are explored for their bioactivity, particularly as CCR5 antagonists, which are relevant in various medical research applications (Bi, 2015).

Anticonvulsant Activity

  • Research has indicated that certain benzamides, which include structural elements similar to this compound, exhibit anticonvulsant activity. This highlights the potential of these compounds in the development of new treatments for conditions like epilepsy (Mussoi et al., 1996).

Antimicrobial Evaluation

  • Derivatives of benzamides, including structures analogous to this compound, have been evaluated for antimicrobial activity against a range of pathogens. This suggests potential applications in the development of new antimicrobial agents (Sethi et al., 2016).

Apoptotic Effects in Cancer Cell Lines

  • Certain benzamide derivatives have been studied for their ability to induce apoptosis in cancer cell lines, suggesting that this compound could potentially be explored for its efficacy in cancer treatment (Khanna et al., 2004).

Fluorescence Enhancement in Biochemical Probes

  • Glibenclamide, a drug structurally related to benzamides, has been shown to enhance the fluorescence intensity of certain ions, indicating potential applications of benzamides like this compound in biochemical sensing and analysis (Faridbod et al., 2009).

properties

IUPAC Name

3-bromo-5-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNMTYTDIFAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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